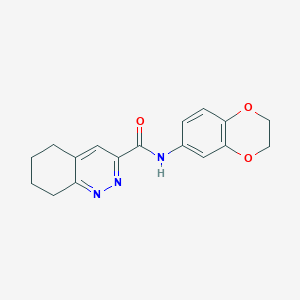

![molecular formula C11H10N2O3S B2822703 (5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 84160-39-4](/img/structure/B2822703.png)

(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

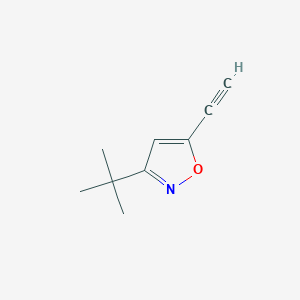

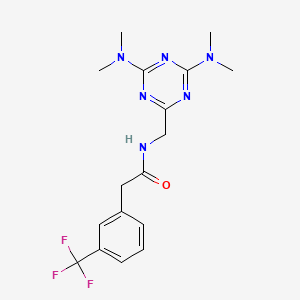

“(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCc1ccc(cc1)-c2nnc(o2)C(O)=O . The InChI key is WVVMKTPNSXQTEI-UHFFFAOYSA-N . Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight of 204.18 . It is a solid compound .Applications De Recherche Scientifique

Ultrasound Irradiation-Assisted Synthesis and Antibacterial Activity

Ultrasound irradiation has been utilized to synthesize 5-aryl-1,3,4-oxadiazole-2-ylsulfanyl derivatives from active intermediates, showing relatively antibacterial activity. This method highlights an efficient approach to generating bioactive substances containing the 1,3,4-oxadiazole moiety (Lei Ying-ji, 2013).

Anti-Bacterial Activities via DFT, QSAR, and Docking Approaches

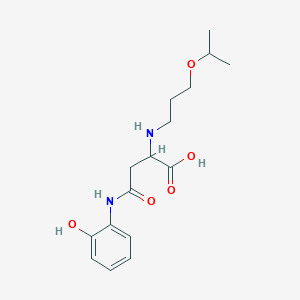

The antibacterial activities of 2-[5-(aryloxymethyl)-1, 3, 4-oxadiazol-2-ylsulfanyl] acetic acid derivatives against S. aureus have been explored using density functional theory (DFT), quantitative structure-activity relationship (QSAR), and docking methods. This research demonstrates the compounds' effectiveness based on various molecular parameters (Oyebamiji Ak & B. Semire, 2017).

Synthesis as Potential Anti-microbial and Cytotoxic Agents

Novel 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)-acetamide derivatives have been synthesized and evaluated for their in-vitro anti-bacterial and anti-fungal activity, showing excellent activity against a panel of microorganisms. This study also explored their in-vitro cytotoxic properties, indicating potential as antimicrobial and cytotoxic agents (K. M. Hosamani & Ramya V. Shingalapur, 2011).

Corrosion Inhibition in Mild Steel

Research into pyrazoline derivatives, including 2-(4-(5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid (P1), has demonstrated high inhibition efficiency for corrosion in mild steel within acidic environments. The studies employ both experimental and computational methods to substantiate the inhibitors' effectiveness, providing insights into their action mode and potential application as corrosion inhibitors (H. Lgaz et al., 2018).

Synthesis and Anti-Allergic Activity

A new class of sila-substituted 1,3,4-oxadiazoles has been synthesized, showing variable degrees of anti-allergic activity. This research opens up potential therapeutic applications for these compounds in treating allergic conditions (Dinneswara Reddy Guda et al., 2013).

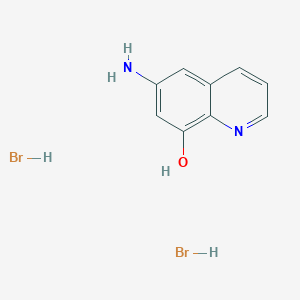

Safety and Hazards

Orientations Futures

Oxadiazoles have established their potential for a wide range of applications . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research may explore more applications of oxadiazoles and their derivatives.

Propriétés

IUPAC Name |

2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-7-2-4-8(5-3-7)10-12-13-11(16-10)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAYHHXHKYMQEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822621.png)

![5-{1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2822630.png)

![N-(4-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2822637.png)

![N-[4-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]prop-2-enamide](/img/structure/B2822640.png)

![1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2822642.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)